

endogenous ligands of the APJ receptor like apelin-13

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An In-Depth Technical Guide to the Endogenous Ligands of the APJ Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ), also known as APLNR, is a Class A G-protein-coupled receptor (GPCR) that has garnered significant attention in cardiovascular, metabolic, and neurological research.[1][2][3][4] Initially identified in 1993 as an orphan receptor due to its homology with the angiotensin II type 1 receptor (AT1), its first endogenous ligand, apelin, was discovered in 1998.[4][5] More recently, a second distinct endogenous ligand, Elabela (ELA), also known as Toddler or Apela, was identified.[6][7][8] The apelin/ELA-APJ system is a critical regulator of numerous physiological processes, including cardiac contractility, blood pressure, fluid homeostasis, angiogenesis, and energy metabolism, making it a promising therapeutic target for conditions like heart failure, pulmonary arterial hypertension, and diabetes.[2][3][9]

This technical guide provides a comprehensive overview of the endogenous ligands of the APJ receptor, focusing on their generation, pharmacological properties, and the signaling pathways they initiate. It includes detailed experimental protocols for key assays and presents quantitative data in a structured format to aid in research and drug development efforts.

The Endogenous Ligands: Apelin and Elabela



The APJ receptor is activated by two distinct families of endogenous peptide ligands, Apelin and Elabela, which share little sequence homology but orchestrate a complex spatiotemporal regulation of the receptor's function.[6][7]

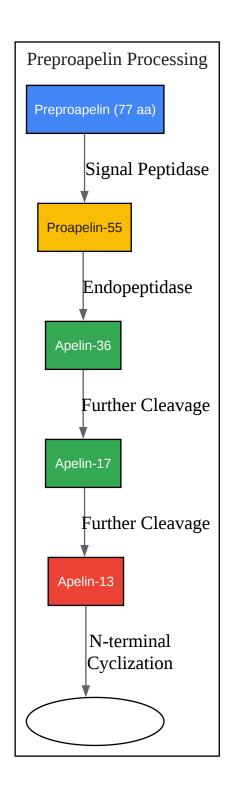
The Apelin Peptide Family

Apelin peptides are derived from a 77-amino acid precursor protein, preproapelin.[6][10][11] Post-translational processing by endopeptidases at paired basic amino acid residues gives rise to several bioactive C-terminal fragments.[5] The primary active isoforms include:

- Apelin-55
- Apelin-36
- Apelin-17
- Apelin-13[6]

A post-translationally modified form of apelin-13, [Pyr¹]-apelin-13, is formed by the cyclization of the N-terminal glutamine residue into a pyroglutamate.[6][11] This modification confers increased resistance to degradation, and [Pyr¹]-apelin-13 is considered a key physiological ligand for APJ in the cardiovascular system.[1][6][11] While different isoforms show varying potencies, apelin-13 and its pyroglutamated form are generally the most potent activators of the APJ receptor.[2][5]





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Fig. 1: Processing of Preproapelin into Bioactive Isoforms.

Elabela (ELA) / Toddler



Discovered as a crucial signaling peptide in zebrafish embryonic development, Elabela (also known as Toddler or Apela) was subsequently identified as a second endogenous ligand for the APJ receptor in mammals.[6][8][12] It is derived from a 54-amino acid precursor and, like apelin, is processed into shorter, active isoforms, including ELA-32, ELA-21, and ELA-11.[12] [13] Despite having little to no sequence similarity with apelin, ELA binds to and activates the APJ receptor, playing important roles in cardiac development and function.[7][14]

Pharmacological Data of APJ Receptor Ligands

The various endogenous ligands exhibit distinct pharmacological profiles at the APJ receptor. Their binding affinities and functional potencies have been characterized in numerous studies, primarily using recombinant cell lines expressing the human APJ receptor.

Receptor Binding Affinities

Competitive binding assays are used to determine the affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand (e.g., [125]-apelin-13) from the receptor. The data is often presented as pKi (the negative logarithm of the inhibition constant, Ki) or IC50 (the concentration of ligand that inhibits 50% of specific binding).

Ligand	Receptor Source	Radioligand	pKi / pIC50 (value)	Reference
Apelin-36	Human APJ (HEK293 cells)	[¹²⁵ I]-apelin-13	pKi: 8.76	[6]
Apelin-17	Human APJ (HEK293 cells)	[¹²⁵ I]-apelin-13	pKi: 8.33	[6]
Apelin-13	Human APJ (HEK293 cells)	[¹²⁵ I]-apelin-13	pKi: 8.08	[6]
Apelin-13	Human APJ	[¹²⁵ I][Nle,Tyr]- Pyr-apelin-13	Ki: 0.7 nM	[15]
Elabela-32	Human APJ (HEK293 cells)	[¹²⁵ I]-apelin-13	pKi: 8.87	[6]
Elabela-21	Human APJ (HEK293 cells)	[¹²⁵ I]-apelin-13	pKi: 8.36	[6]



Note: Higher pKi values indicate higher binding affinity.

Functional Potency

Functional assays measure the biological response following receptor activation. The potency of an agonist is typically quantified by its EC50 value (the concentration that produces 50% of the maximal response) or IC50 value for inhibitory responses.

Ligand	Assay Type	Cell Line	pEC50 / pIC50 (value)	Reference
Apelin-13	cAMP Inhibition	НЕК293-АРЈ	log IC50: -7.817	[6]
[Pyr¹]-Apelin-13	cAMP Inhibition	НЕК293-АРЈ	log IC50: -7.978	[6]
Apelin-17	cAMP Inhibition	НЕК293-АРЈ	log IC50: -7.419	[6]
Apelin-36	cAMP Inhibition	HEK293-APJ	log IC50: -7.865	[6]
Elabela-32	cAMP Inhibition	HEK293-APJ	log IC50: -7.589	[6]
Elabela-21	cAMP Inhibition	HEK293-APJ	log IC50: -7.590	[6]
Apelin-13	ERK1/2 Activation	HEK293-APJ	Maximal activation at 100 nM	[16][17]
Apelin-13	Positive Inotropic Effect	Isolated Rat Hearts	EC50: 33.1 pM	[18]

Note: For cAMP inhibition, values are presented as log IC50. A more negative value indicates higher potency.

APJ Receptor Signaling Pathways

Upon ligand binding, the APJ receptor undergoes a conformational change, allowing it to interact with and activate intracellular signaling partners. The primary signaling mechanisms involve G-protein-dependent and β -arrestin-dependent pathways, which can be differentially engaged by various ligands, a phenomenon known as biased agonism.[6]



G-Protein-Dependent Signaling

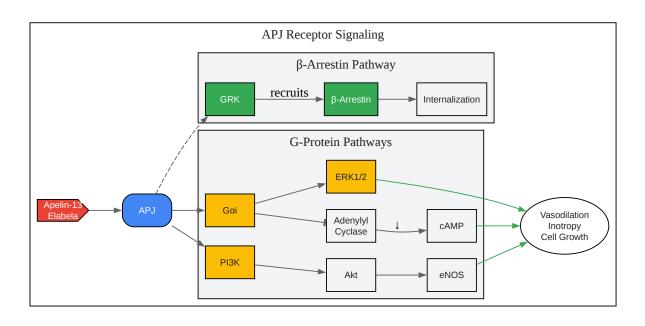
The APJ receptor predominantly couples to the inhibitory G-protein subunit, Gai.[1][5]

- Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6][11] This is a canonical pathway for APJ signaling.
- MAPK/ERK Pathway: Through Gαi and other potential G-protein partners (like Gαq/11), APJ activation stimulates the Ras-Raf-MEK-ERK (MAPK) cascade.[1][16] This pathway is crucial for cell proliferation, migration, and survival.[3]
- PI3K/Akt Pathway: The APJ receptor also signals through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is vital for promoting cell survival, angiogenesis, and metabolic functions like glucose uptake.[1][3][19] Activation of Akt can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), causing vasodilation.[19]

β-Arrestin-Dependent Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, the APJ receptor recruits β -arrestins.[6][15] This interaction mediates receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling.[3][11] Some ligands, like Elabela-32, have shown a strong bias towards the β -arrestin pathway compared to G-protein signaling.[6] This biased signaling adds a layer of complexity to the physiological outcomes of APJ activation.





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Fig. 2: Major Signaling Pathways of the APJ Receptor.

Key Experimental Protocols

The following sections provide generalized methodologies for assays commonly used to characterize APJ receptor ligands. Specific details may require optimization based on the exact reagents and equipment used.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.

Methodology:

• Membrane Preparation: Culture HEK293 cells stably expressing the human APJ receptor. Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

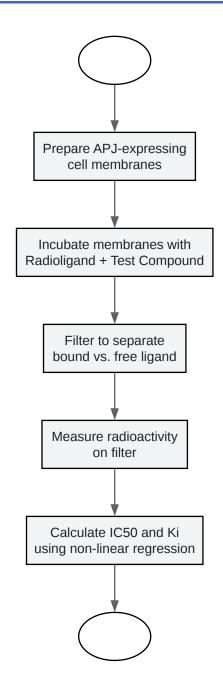
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- Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled APJ ligand (e.g., [125]-[Pyr1]-apelin-13), and varying concentrations of the unlabeled test compound (e.g., apelin-13).
- Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.[20]
- Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold assay buffer to remove non-specific binding.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the
 test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value
 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of
 the radioligand and Kd is its dissociation constant.





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